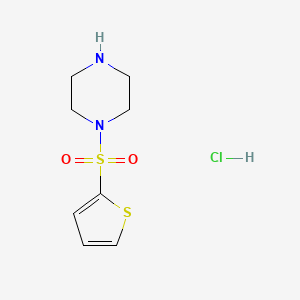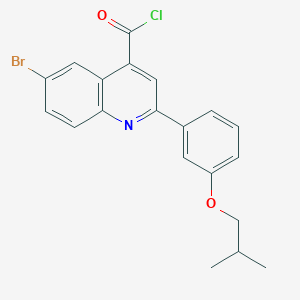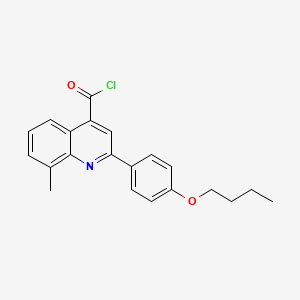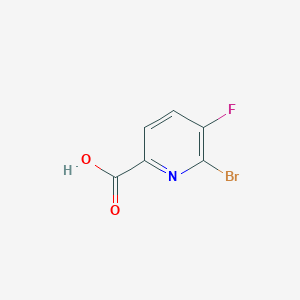
6-Bromo-5-fluoropicolinic acid
Übersicht
Beschreibung
6-Bromo-5-fluoropicolinic acid is a chemical compound with the CAS Number: 1052714-46-1 . It has a linear formula of C6H3BrFNO2 . The compound has a molecular weight of 220 .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-fluoropicolinic acid is 1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) . The compound has a molecular formula of C6H3BrFNO2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220 . It has a topological polar surface area of 50.2 Ų . The compound has a complexity of 167 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- 6-Bromo-5-fluoropicolinic acid has been used in the synthesis of novel compounds, particularly in the field of herbicide development. A study by Johnson et al. (2015) described the synthesis of 4-amino-5-fluoropicolinates via the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method enabled the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, showing potential as herbicides.
Chemical Synthesis Techniques
- The compound has been involved in chemical synthesis techniques, such as in the preparation of fluoropyridines. As reported by Sutherland and Gallagher (2003), 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, was used in Suzuki reactions to produce various 3,5-disubstituted 2-fluoropyridines and 2-pyridones.
Anticancer Research
- In the context of anticancer research, derivatives of 6-bromo-5-fluoropicolinic acid, such as 6-bromo-5-nitroquinoline, have been studied for their antiproliferative activity. Köprülü et al. (2018) found that 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to the reference drug 5-fluorouracil, suggesting its potential in cancer treatment Köprülü et al., 2018.
Pharmaceutical Synthesis
- The compound also plays a role in the synthesis of pharmaceuticals. Nishimura and Saitoh (2016) described the telescoping process in synthesizing a key intermediate for drug discoveries, where 6-bromo-2-fluoro-3-methoxybenzaldehyde, a compound related to 6-bromo-5-fluoropicolinic acid, was used Nishimura & Saitoh, 2016.
Antimicrobial Activity
- Some studies have investigated the antimicrobial properties of compounds related to 6-bromo-5-fluoropicolinic acid. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which demonstrated potential antimicrobial activity, was reported by Babu et al. (2015) Babu et al., 2015.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDJYBXHNFJTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694846 | |
| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052714-46-1 | |
| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

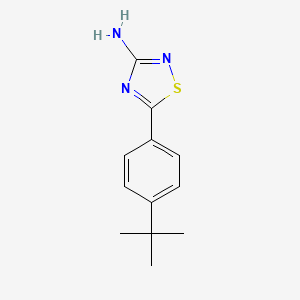
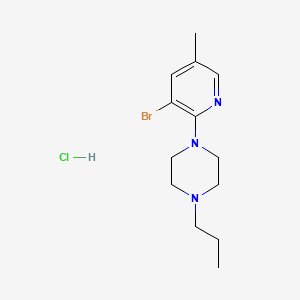

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
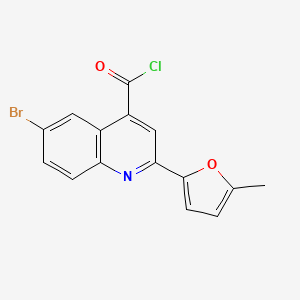

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)

